

Olomoucine II vs. Roscovitine: A Comparative Guide on Potency and Selectivity

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Compound of Interest

Compound Name: *Olomoucine II*
CAS No.: 500735-47-7
Cat. No.: B1249779

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For researchers in oncology, neurobiology, and virology, the selection of a suitable cyclin-dependent kinase (CDK) inhibitor is a critical decision. **Olomoucine II** and Roscovitine, both purine-based ATP-competitive inhibitors, have been instrumental in dissecting the roles of CDKs in cellular processes. This guide provides a detailed, data-driven comparison of their potency and selectivity to aid researchers in making an informed choice for their specific experimental needs.

Potency Comparison: A Head-to-Head Look at CDK Inhibition

The inhibitory activity of **Olomoucine II** and Roscovitine has been evaluated against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC₅₀) values from a direct comparative study are summarized below, offering a clear view of their respective potencies.

Kinase Target	Olomoucine II IC50 (µM)	Roscovitine IC50 (µM)
CDK1/cyclin B	7.6	0.65
CDK2/cyclin A	-	0.7
CDK2/cyclin E	0.1	0.7
CDK4/cyclin D1	19.8	>100
CDK5/p35	-	0.16
CDK7/cyclin H	0.45	0.49
CDK9/cyclin T	0.06	-
ERK1	-	34
ERK2	>100	14

Data compiled from multiple sources. Note that direct comparison values are prioritized where available. Dashes indicate that data was not available in the comparative studies reviewed.

As the data indicates, Roscovitine is a more potent inhibitor of CDK1, CDK2, and CDK5 than **Olomoucine II**.^[1] Conversely, **Olomoucine II** demonstrates significantly higher potency against CDK9/cyclin T. Both compounds are relatively weak inhibitors of CDK4/cyclin D1.

Selectivity Profile: Beyond the Primary CDK Targets

While both compounds are primarily known as CDK inhibitors, their selectivity profiles across the broader kinome are crucial for interpreting experimental results and anticipating potential off-target effects.

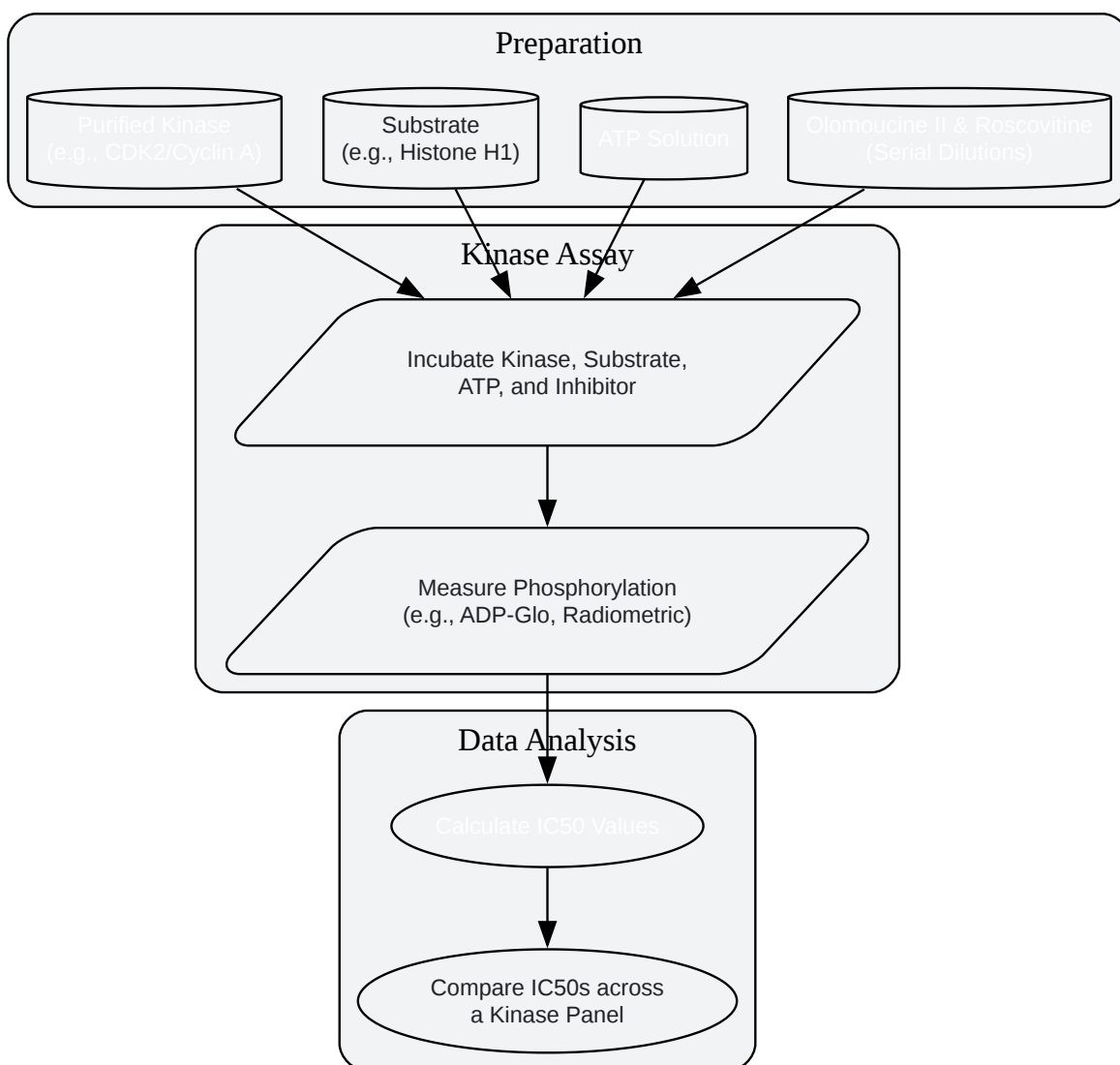
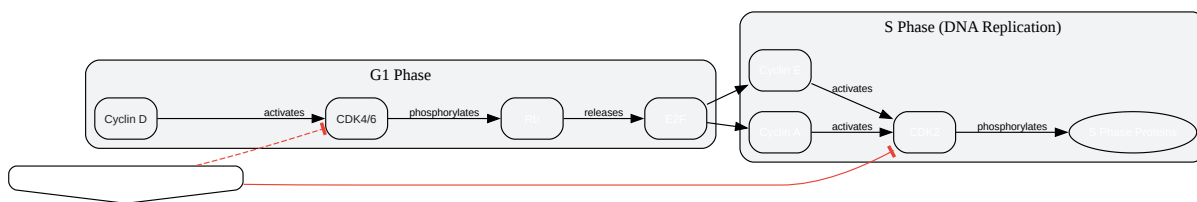
Roscovitine, also known as Seliciclib, has been profiled against a larger panel of kinases. In a 148-kinase screen, it was found to be highly specific for CDKs.^[2] Other kinases were only inhibited at much higher micromolar concentrations.^[2] These off-target kinases include CaM kinase 2, CK1α, CK1δ, DYRK1A, EPHB2, ERK1, ERK2, FAK, and IRAK4.^[2]

Olomoucine II has been shown to be selective for CDKs over at least 10 other kinases, with IC50 values greater than 100 µM for these kinases. However, it is a more potent inhibitor of

CDK9 than Roscovitine.[3] This difference in selectivity, particularly concerning CDK9, is a key differentiator between the two compounds.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.



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References

- [1. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor κB - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib \(CYC202; R-Roscovitine\), administered twice daily for 7 days every 21 days - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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